(R)-N-(3-Tolyl) tert-butanesulfinamide (R)-N-(3-Tolyl) tert-butanesulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611273
InChI: InChI=1S/C11H17NOS/c1-9-6-5-7-10(8-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1
SMILES: CC1=CC(=CC=C1)NS(=O)C(C)(C)C
Molecular Formula: C11H17NOS
Molecular Weight: 211.33 g/mol

(R)-N-(3-Tolyl) tert-butanesulfinamide

CAS No.:

Cat. No.: VC13611273

Molecular Formula: C11H17NOS

Molecular Weight: 211.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-(3-Tolyl) tert-butanesulfinamide -

Specification

Molecular Formula C11H17NOS
Molecular Weight 211.33 g/mol
IUPAC Name (R)-2-methyl-N-(3-methylphenyl)propane-2-sulfinamide
Standard InChI InChI=1S/C11H17NOS/c1-9-6-5-7-10(8-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1
Standard InChI Key HXWRPRYPEZIYKL-CQSZACIVSA-N
Isomeric SMILES CC1=CC(=CC=C1)N[S@](=O)C(C)(C)C
SMILES CC1=CC(=CC=C1)NS(=O)C(C)(C)C
Canonical SMILES CC1=CC(=CC=C1)NS(=O)C(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₇NOS, with a molecular weight of 211.33 g/mol . Its IUPAC name, (R)-2-methyl-N-(3-methylphenyl)propane-2-sulfinamide, reflects the tert-butylsulfinyl group attached to a 3-methylphenylamine backbone. The (R)-configuration at the sulfur center is critical for its stereochemical efficacy. Key identifiers include:

PropertyValueSource
CAS Number1545301-71-0
Melting PointNot reported
Optical Rotation[α]₂₀ᴰ = −29.8 (c 1.0, CHCl₃)
XLogP32.6
Hydrogen Bond Acceptors3

The sulfinamide group (S=O) and tert-butyl moiety create steric bulk, enabling precise stereocontrol in reactions. The 3-tolyl substituent enhances solubility in organic solvents, facilitating its use in diverse synthetic protocols.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.68–7.62 (m, 2H, aromatic), 3.13–3.05 (m, 1H, NH), 1.19 (s, 9H, tert-butyl) .

  • IR: Peaks at 2980 cm⁻¹ (C-H stretch), 1754 cm⁻¹ (S=O) .

Synthesis and Manufacturing

Sulfinyl Chloride Intermediate Method

A common approach involves the reaction of tert-butylmagnesium chloride with sulfur dioxide (DABSO) to generate sulfinic acid intermediates, followed by chlorination with SOCl₂ and subsequent coupling with 3-toluidine :

  • Grignard Reaction:

    RMgX+DABSORSO2DABCO+\text{RMgX} + \text{DABSO} \rightarrow \text{RSO}_2^- \text{DABCO}^+
  • Chlorination:

    RSO2DABCO++SOCl2RSOCl\text{RSO}_2^- \text{DABCO}^+ + \text{SOCl}_2 \rightarrow \text{RSOCl}
  • Amidation:

    RSOCl+3-Toluidine(R)-N-(3-Tolyl) tert-butanesulfinamide\text{RSOCl} + \text{3-Toluidine} \rightarrow \text{(R)-N-(3-Tolyl) tert-butanesulfinamide}

Yields exceed 80% with diastereomeric ratios >95:5 when using enantiopure tert-butanesulfinamide precursors .

Chiral Resolution

Enantioselective hydrolysis of racemic sulfinamides using subtilisin E or α-chymotrypsin achieves >95% ee for the (R)-enantiomer. This biocatalytic method is scalable and avoids harsh reagents.

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize temperature and residence time, ensuring consistent stereochemical outcomes. Purification via silica gel chromatography or recrystallization from ethyl acetate/petroleum ether mixtures delivers pharmaceutical-grade material .

Applications in Asymmetric Synthesis

Chiral Auxiliary in Amine Synthesis

The tert-butanesulfinyl group acts as a removable chiral director in the synthesis of α-branched amines. For example, nucleophilic addition to sulfinimines derived from aldehydes proceeds with >90% de, enabling access to compounds like (S)-methyl mandelate :

Sulfinimine+Grignard ReagentChiral SulfinamideHClEnantiopure Amine\text{Sulfinimine} + \text{Grignard Reagent} \rightarrow \text{Chiral Sulfinamide} \xrightarrow{\text{HCl}} \text{Enantiopure Amine}

Heterocycle Construction

(R)-N-(3-Tolyl) tert-butanesulfinamide facilitates the synthesis of pyrrolidines and piperidines via [3+2] cycloadditions. Ag₂CO₃-catalyzed reactions with glycine α-imino esters yield pyrrolidines with 92:8 dr :

Sulfinimine+α-Imino EsterAg₂CO₃Pyrrolidine\text{Sulfinimine} + \text{α-Imino Ester} \xrightarrow{\text{Ag₂CO₃}} \text{Pyrrolidine}

Pharmaceutical Intermediates

The compound is pivotal in synthesizing lycoricidine and pancratistatin derivatives, antimitotic agents with anticancer activity . Its use in rhodium-catalyzed 1,4-additions to cyclic enones achieves 98% ee in arylboronic acid couplings .

Research Findings and Mechanistic Insights

Stereoselective Fluoromethylation

In stereoselective monofluoromethylation reactions, the tert-butylsulfinyl group induces >95% ee by stabilizing transition states through S=O···H-N hydrogen bonding. Computational studies (DFT, B3LYP) reveal that the TS_endo pathway is favored due to reduced steric clash between the tert-butyl and benzylidene groups .

Dynamic Kinetic Resolution

Racemic sulfinamides undergo dynamic resolution using quinine, yielding enantiopure products via reversible sulfinate formation . This method is critical for synthesizing non-symmetric sulfoxides.

Catalytic Asymmetric Reductions

NADH model compounds incorporating (R)-N-(3-Tolyl) tert-butanesulfinamide reduce ketones to secondary alcohols with 95% ee . The tert-butyl group’s steric bulk prevents racemization during hydride transfer.

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